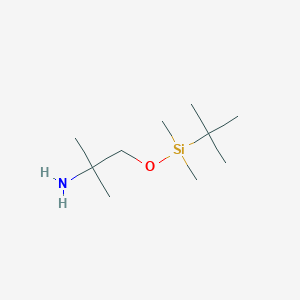
2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine
Vue d'ensemble
Description
1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a 2-methylpropan-2-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).
Applications De Recherche Scientifique
Organic Synthesis
2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine serves as a vital intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of Timolol, an antihypertensive agent. Its ability to protect functional groups during chemical reactions makes it a valuable reagent in synthetic organic chemistry.
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. It is involved in the synthesis of compounds that exhibit biological activity, including antihypertensive and anti-inflammatory properties. The silyl group enhances the stability and solubility of these compounds, facilitating their development into effective medications.
Biochemical Studies
Research indicates that this compound may interact with biological systems in ways that warrant further investigation. Preliminary studies suggest it could influence enzyme activities related to metabolic pathways, although comprehensive data on these interactions remains limited.
In addition to its chemical and medicinal uses, this compound finds applications in:
- Pharmaceutical Industry : As an intermediate for drug synthesis.
- Chemical Manufacturing : In the production of specialty chemicals where silyl protection is required.
- Research Laboratories : Utilized as a reagent in various chemical reactions and studies.
Propriétés
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-9(2,3)13(6,7)12-8-10(4,5)11/h8,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWNMSXFHNODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













